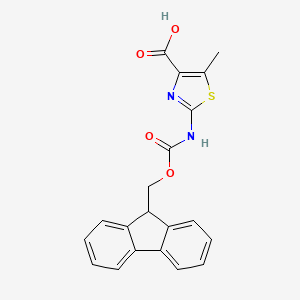
Fmoc-2-amino-5-methylthiazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The Fmoc group is then introduced using standard Fmoc protection techniques, which often involve the use of Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
Chemistry
In chemistry, Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.
作用機序
The mechanism of action of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact mechanism can vary based on the structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the Fmoc protecting group.
5-Methylthiazole-4-carboxylic acid: Lacks the amino group and Fmoc protection.
Fmoc-2-aminothiazole-4-carboxylic acid: Similar structure but without the methyl group at the 5-position.
Uniqueness
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is unique due to the combination of the Fmoc protecting group, the amino group, and the methyl group on the thiazole ring. This combination allows for specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
特性
分子式 |
C20H16N2O4S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4S/c1-11-17(18(23)24)21-19(27-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25) |
InChIキー |
VQVABQWBCWAJFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


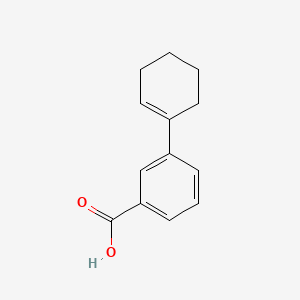
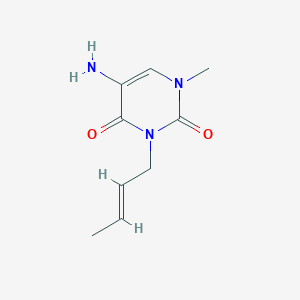

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

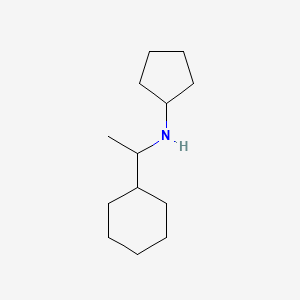
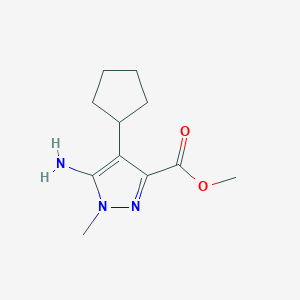
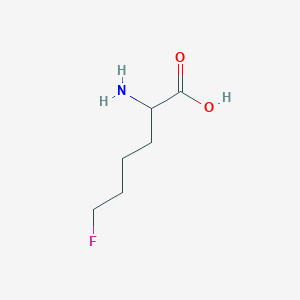

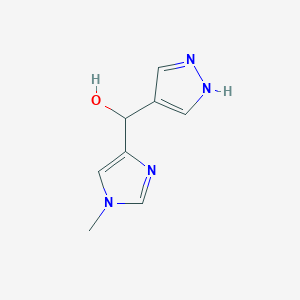
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
